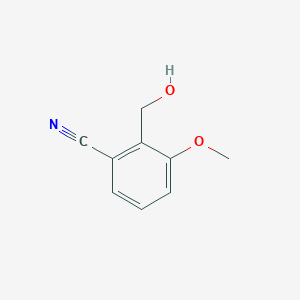

2-(Hydroxymethyl)-3-methoxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-(hydroxymethyl)-3-methoxybenzonitrile |

InChI |

InChI=1S/C9H9NO2/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,11H,6H2,1H3 |

InChI Key |

ZNUSBSNYWROMLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1CO)C#N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Hydroxymethyl 3 Methoxybenzonitrile and Analogues

Elucidation of Nitrile Formation Mechanisms

The synthesis of benzonitriles, including 2-(hydroxymethyl)-3-methoxybenzonitrile, can be achieved through several mechanistic pathways, typically starting from an aldehyde or an amide precursor. These methods involve key steps of condensation and dehydration.

Oximation and Dehydration Pathways

A prevalent method for converting an aldehyde to a nitrile involves a two-step sequence: oximation followed by dehydration. nih.govwikipedia.org This pathway is particularly relevant for the synthesis of this compound from its corresponding aldehyde, 2-(hydroxymethyl)-3-methoxybenzaldehyde.

The mechanism begins with the reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime intermediate. nih.gov This is a nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. The resulting benzaldehyde (B42025) oxime exists as a mixture of E and Z isomers. wikipedia.org

The subsequent step is the dehydration of the aldoxime to yield the nitrile. wikipedia.org This elimination reaction can be promoted by various dehydrating agents, such as acetic anhydride (B1165640) or thionyl chloride. nih.gov The process involves the removal of the hydroxyl group from the oxime and a hydrogen atom from the adjacent carbon, leading to the formation of the carbon-nitrogen triple bond characteristic of a nitrile. Catalytic Appel-type dehydration protocols have also been developed, employing systems like oxalyl chloride, triethylamine, and a triphenylphosphine (B44618) oxide catalyst, which can complete the reaction rapidly. researchgate.net

Table 1: Key Steps in Oximation-Dehydration Pathway

| Step | Reactants | Intermediate/Product | Mechanistic Description |

| 1. Oximation | Aldehyde, Hydroxylamine | Aldoxime | Nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. |

| 2. Dehydration | Aldoxime, Dehydrating Agent | Nitrile | Elimination of a water molecule from the aldoxime to form a C≡N triple bond. |

Nucleophilic Attack and Subsequent Dehydration Steps

An alternative route to nitrile formation involves the dehydration of a primary amide. pressbooks.publibretexts.org For the synthesis of this compound, this would begin with the primary amide, 2-(hydroxymethyl)-3-methoxybenzamide.

This reaction is typically carried out by heating the amide with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk The mechanism with SOCl₂ involves the nucleophilic attack of the amide's carbonyl oxygen on the sulfur atom of thionyl chloride. pressbooks.pub This is followed by deprotonation and an E2-like elimination reaction, which removes a molecule of water and forms the nitrile group. pressbooks.pub

Another fundamental method for nitrile synthesis is through the nucleophilic substitution (Sₙ2) reaction of an alkyl halide with a cyanide ion (CN⁻). chemguide.co.uk While this does not start from a hydroxymethyl group, a related precursor such as 2-(bromomethyl)-3-methoxybenzonitrile (B13140786) could undergo nucleophilic attack by cyanide to extend a carbon chain, although this would not be a direct synthesis of the title compound. The nitrile carbon itself is electrophilic and can be attacked by nucleophiles, leading to the formation of sp²-hybridized imine anions. pressbooks.pub

Mechanistic Studies of Hydroxymethyl Group Transformations

The hydroxymethyl group ortho to the nitrile function in this compound imparts specific reactivity, allowing for a range of transformations including hydrogen transfer, rearrangement, and cyclization reactions.

Hydrogen Transfer Reaction Mechanisms

The hydroxymethyl group can participate in hydrogen transfer reactions, acting either as a hydrogen donor or as a site for reduction. Catalytic Transfer Hydrogenation (CTH) is a key mechanism in this context. In CTH, an organic molecule, often an alcohol, serves as the hydrogen source in the presence of a metal catalyst to reduce an unsaturated functional group.

In reactions involving analogues like 2-(hydroxymethyl)benzonitriles, the hydroxymethyl group can be oxidized, donating hydrogen, while another part of the molecule or a different substrate is reduced. Conversely, the nitrile group can be reduced to a primary amine via hydrogenation, a reaction that proceeds through the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile. libretexts.org Mechanistic studies on the hydrogenation of benzonitrile (B105546) over palladium catalysts show a consecutive reaction sequence where the nitrile is first hydrogenated to benzylamine (B48309), which may subsequently undergo hydrogenolysis. researchgate.net

Another relevant mechanism is Hydrogen Atom Transfer (HAT), which typically involves radical intermediates. nih.gov Catalysts such as N-hydroxy benzimidazoles (NHBIs) have been shown to be effective hydrogen atom abstractors, capable of initiating such transformations. rsc.org In the context of this compound, a HAT mechanism could involve the abstraction of a hydrogen atom from the benzylic hydroxymethyl group, forming a stabilized benzylic radical that can undergo further reactions.

Rearrangement Reactions (e.g., Benzyl-Claisen Rearrangement on hydroxymethylbenzonitriles)

The Benzyl-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that can occur with benzyl (B1604629) vinyl ethers. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. For an analogue derived from this compound, the reaction would involve the corresponding benzyl vinyl ether.

Theoretical and experimental studies on benzyl vinyl ethers show that the reaction proceeds through a concerted researchgate.netresearchgate.net-sigmatropic transition state. rsc.org The substituents on the aromatic ring play a crucial role in the reaction's feasibility and regioselectivity. Electron-donating groups, such as the methoxy (B1213986) (-OMe) group in the target molecule, and electron-withdrawing groups, like the cyano (-CN) group, have been studied. rsc.orguq.edu.au

Electron-donating groups (e.g., -OMe) generally have a small effect on the reaction barrier when substituted on the aromatic ring. rsc.org

Electron-withdrawing groups (e.g., -CN) also have a minor effect on the barrier when on the ring, but tend to make the substrates prone to decomposition under harsh reaction conditions. rsc.orguq.edu.au

When a substituent is present at the meta-position (as the nitrile is to the methoxy group), the rearrangement can show interesting regioselectivity, sometimes favoring the formation of a more sterically crowded 1,2,3-trisubstituted product due to favorable orbital interactions in the transition state. rsc.orguq.edu.au

Table 2: Influence of Substituents on Benzyl-Claisen Rearrangement

| Substituent Type | Position | Effect on Reaction Barrier | Yield | Reference |

| Electron-donating (-OMe) | Aromatic Ring | Small effect (≤2 kcal mol⁻¹) | High | rsc.orguq.edu.au |

| Electron-withdrawing (-CN) | Aromatic Ring | Small effect (≤2 kcal mol⁻¹), may lead to decomposition | Low | rsc.orguq.edu.au |

Intramolecular Cyclization Pathways

The proximity of the hydroxymethyl and nitrile groups in this compound allows for intramolecular cyclization. One such pathway involves the direct nucleophilic attack of the hydroxyl group onto the electrophilic carbon of the nitrile.

Studies on bicyclic δ-hydroxynitriles have shown that when the cyano group is activated (e.g., by triflic anhydride), it can be directly attacked by the hydroxyl group. nih.gov This results in the formation of a cyclic imidate, following a Pinner-type reaction mechanism. This pathway is a competing alternative to other reaction routes and its favorability can be influenced by ring size and conformational effects in related systems. nih.gov For this compound, such a cyclization would lead to the formation of a fused phthalide-like imino-ether structure. Other studies have demonstrated the intramolecular exo-dig cyclization of β-diketiminates that contain an N-benzonitrile moiety, further supporting the feasibility of such cyclization pathways. rsc.org In some cases involving nitro-substituted benzyl alcohols, intramolecular redox cyclization can occur, leading to heterocyclic systems like cinnolines. rsc.org

Influence of Substituent Effects on Reaction Pathways

The reactivity and orientation of chemical reactions involving benzonitrile derivatives are significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. The hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups in this compound play a pivotal role in directing the course of its reactions.

The methoxy group at the meta-position relative to the nitrile group is an ortho, para-directing activator for electrophilic aromatic substitution due to its electron-donating resonance effect (+M) and electron-withdrawing inductive effect (-I). The resonance effect generally dominates, increasing the electron density at the ortho and para positions. The hydroxymethyl group is a weak deactivator. The interplay of these substituent effects governs the regioselectivity and rate of reactions.

In mechanochemical reactions, the effect of substituents on the force-induced reactivity of related structures like spiropyran has been demonstrated. A Hammett linear free energy relationship with a positive ρ value (ρ = 2.9) was observed, indicating a highly polar transition state with significant charge separation. nsf.gov This suggests that electron-withdrawing substituents can lower the force required for a reaction by stabilizing developing negative charge in the transition state. nsf.gov While not directly studying this compound, this principle highlights the importance of electronic effects in determining reaction kinetics under mechanical stress.

The following table illustrates the Hammett substituent constants (σ) for relevant functional groups, which are used to quantify their electronic effects on a reaction.

| Substituent | σ_meta | σ_para |

| -OCH₃ | 0.12 | -0.27 |

| -CH₂OH | 0.07 | 0.14 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -Br | 0.39 | 0.23 |

| -H | 0 | 0 |

Data compiled from various sources.

These values can be used in the Hammett equation, log(k/k₀) = ρσ, to correlate reaction rates (k) with the electronic properties of substituents relative to a reference reaction (k₀).

Characterization of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism is incomplete without the characterization of its transient species, including intermediates and transition states. These fleeting structures provide a molecular-level map of the reaction pathway.

Modern analytical techniques have made it possible to detect and characterize highly reactive intermediates. nih.gov Mass spectrometry, for instance, is particularly sensitive for detecting low-abundance charged species that are often key intermediates in metal-catalyzed and organometallic reactions. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to monitor reactions involving charged intermediates directly from solution. nih.gov

In the photolysis of 3-(hydroxymethyl)benzophenone, a related compound sharing the hydroxymethyl substituent, nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy was employed to investigate the photoinduced reactions and characterize the reactive intermediates. figshare.com In different solvents, various transient species such as the neutral triplet state and the aryphenyl ketyl radical were observed. figshare.com In acidic aqueous solutions, a new triplet biradical species was detected, which was associated with an unusual photoredox reaction. figshare.com This study underscores the power of time-resolved spectroscopic techniques in identifying and structurally characterizing short-lived intermediates.

Isotope Tracing Experiments for Pathway Delineation

Isotope labeling is a powerful technique for tracing the journey of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the labeled atom's position in the products, thereby delineating the sequence of bond-forming and bond-breaking events.

Historically, isotope labeling has been instrumental in determining the biosynthetic origins of natural products. nih.gov In modern mechanistic studies, it is used to distinguish between different possible reaction pathways. For example, in the study of metabolic flux, stable isotope labeling is used to explain the flow of elements through metabolic networks within a cell. nih.gov

A mass spectrometry-based platform, IsoAnalyst, has been developed to assist in associating metabolite stable isotope labeling patterns with biosynthetic gene cluster structure prediction. nih.gov This approach allows for the rapid connection of natural products to their corresponding biosynthetic gene clusters. nih.gov While applied in a biological context, the underlying principle of using isotopic signatures to trace molecular transformations is directly applicable to the study of synthetic organic reaction mechanisms involving compounds like this compound.

The following table provides an example of how isotopic labeling data can be presented to distinguish between two hypothetical pathways for a reaction involving a nitrile group.

| Pathway | Proposed Intermediate | Expected Isotopic Distribution in Product (Starting with ¹⁵N-labeled Nitrile) |

| A | Nitrilium Ion | ¹⁵N retained in the final nitrile-containing product. |

| B | Imidoyl Radical | Potential for ¹⁵N loss or exchange depending on reaction conditions. |

Spectroscopic Identification of Intermediates

The direct observation and characterization of reaction intermediates are often achieved through various spectroscopic techniques. The choice of technique depends on the lifetime and concentration of the intermediate.

In the study of a hydrazone derivative, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, various spectroscopic methods were used for its characterization. asianpubs.org The ¹H NMR spectrum showed characteristic signals for the methoxy group protons, aromatic protons, and the azomethine group proton, confirming the structure of the compound. asianpubs.org Mass spectrometry provided the molecular ion peak and a series of fragment peaks that gave further evidence for the compound's formation. asianpubs.org

For more reactive intermediates, time-resolved spectroscopy is necessary. As mentioned previously, nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy was effectively used to study the intermediates in the photolysis of 3-(hydroxymethyl)benzophenone. figshare.com This technique provides vibrational information about the transient species, allowing for their structural identification.

Advanced Spectroscopic and Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides precise information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 2-(Hydroxymethyl)-3-methoxybenzonitrile is expected to show distinct signals for the aromatic, hydroxymethyl, methoxy (B1213986), and hydroxyl protons.

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nitrile group (-CN) and the electron-donating methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups create a unique electronic environment for each aromatic proton, leading to their differentiation in the spectrum. The hydroxyl proton's chemical shift is often broad and can vary with concentration and temperature due to hydrogen bonding. msu.edu

The expected signals and their characteristics are detailed in the table below. The aromatic protons (H-4, H-5, H-6) would form a complex splitting pattern due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on substituent effects and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | Variable (e.g., 2.0-3.0) | Broad Singlet | N/A | 1H |

| -OCH₃ | ~3.9 | Singlet | N/A | 3H |

| -CH₂OH | ~4.7 | Singlet | N/A | 2H |

| H-4 | ~7.2-7.3 | Doublet of Doublets | J ≈ 7-8, 1-2 | 1H |

| H-5 | ~7.4-7.5 | Triplet | J ≈ 7-8 | 1H |

| H-6 | ~7.1-7.2 | Doublet of Doublets | J ≈ 7-8, 1-2 | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all non-equivalent carbon atoms in a molecule. The spectrum for this compound would display eight distinct signals, corresponding to the six carbons of the benzene ring and the carbons of the hydroxymethyl and methoxy groups.

The chemical shifts are highly dependent on the carbon's hybridization and electronic environment. The nitrile carbon (-CN) is expected to appear significantly downfield (at a higher ppm value), typically in the 115-120 ppm range. oregonstate.edu The aromatic carbons will resonate in the 110-160 ppm region, with their specific shifts determined by the attached functional groups. The carbon atom bonded to the methoxy group (C-3) will be shifted downfield due to the oxygen's electronegativity. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on substituent effects and analysis of similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CN | ~117 |

| C-1 | ~112 |

| C-2 | ~140 |

| C-3 | ~158 |

| C-4 | ~115 |

| C-5 | ~130 |

| C-6 | ~122 |

| -CH₂OH | ~62 |

| -OCH₃ | ~56 |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of the methoxy group to its ¹³C signal, the ¹H signal of the hydroxymethyl group to its ¹³C signal, and the signals of the aromatic protons (H-4, H-5, H-6) to their respective aromatic carbons (C-4, C-5, C-6). This technique is invaluable for definitively assigning carbons that bear protons. columbia.educolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). ceitec.cz This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different parts of a molecule. libretexts.org In the context of this compound, key HMBC correlations would be expected between:

The methoxy protons (-OCH₃) and the aromatic carbons C-3 (two bonds) and C-2/C-4 (three bonds).

The hydroxymethyl protons (-CH₂OH) and the aromatic carbons C-2 (two bonds) and C-1/C-3 (three bonds).

The aromatic proton H-6 and the nitrile carbon (-CN) (three bonds), confirming the position of the nitrile group relative to the aromatic protons.

These 2D NMR experiments, used in concert, provide a complete and unambiguous map of the molecular structure, confirming the connectivity and substitution pattern of the benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. It serves as a rapid and effective method for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the key characteristic absorption bands are:

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group (-OH) involved in intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methoxy and hydroxymethyl groups will be observed as stronger bands just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C≡N Stretch: The nitrile group (-CN) gives rise to a very sharp and distinct absorption of medium intensity in the 2260-2220 cm⁻¹ region. This peak is highly diagnostic for the presence of a nitrile.

C=C Stretch: Aromatic ring stretching vibrations produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O Stretches: The spectrum will contain strong C-O stretching bands between 1260-1000 cm⁻¹. The aryl-alkyl ether linkage of the methoxy group and the C-O bond of the primary alcohol can be identified in this region.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2950 - 2850 | Medium to Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ether/Alcohol | C-O Stretch | 1260 - 1000 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds.

In the analysis of this compound, Raman spectroscopy would be especially useful for observing:

C≡N Stretch: The nitrile stretching vibration, also visible in IR, often gives a strong and sharp signal in the Raman spectrum around 2240-2220 cm⁻¹.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically produces a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. This provides clear evidence of the aromatic core. The other C=C stretching modes in the 1600-1550 cm⁻¹ region are also readily observed. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₉H₉NO₂. This composition allows for the calculation of its precise molecular weight, which is essential for its identification. The monoisotopic mass is 163.0633 g/mol . nih.gov

Common fragmentation pathways for aromatic compounds include the loss of small, stable neutral molecules. miamioh.edu Key fragmentation patterns for this compound would likely involve the following steps:

Loss of a hydrogen radical (-H) : Leading to a fragment at m/z 162.

Loss of a hydroxyl radical (-OH) from the hydroxymethyl group, resulting in a fragment at m/z 146.

Loss of formaldehyde (B43269) (-CH₂O) from the hydroxymethyl group, yielding a significant peak at m/z 133.

Loss of a methyl radical (-CH₃) from the methoxy group, producing a fragment at m/z 148.

Loss of carbon monoxide (-CO) following other fragmentation steps.

The analysis of these fragments helps to confirm the presence and arrangement of the substituents on the benzonitrile (B105546) core.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol nih.gov |

| Monoisotopic Mass | 163.0633 g/mol nih.gov |

| Predicted Molecular Ion (M+) | m/z 163 |

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. usp.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD analysis would provide comprehensive data on its solid-state structure. This information includes:

Crystal System and Space Group : These parameters describe the symmetry of the crystal lattice. For example, related molecules have been found to crystallize in systems such as orthorhombic or monoclinic. nih.govmdpi.com

Unit Cell Dimensions : The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal. mdpi.com

Molecular Conformation : The analysis reveals the dihedral angles between the plane of the benzene ring and its substituents, indicating the degree of planarity or twist within the molecule. nih.govresearchgate.net

Intermolecular Interactions : Crucially, XRD identifies non-covalent interactions such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the nitrile or oxygen atoms of another) and π–π stacking, which govern the crystal packing. nih.gov

While specific crystal structure data for this compound is not publicly available, such an analysis would be indispensable for understanding its solid-state properties and for computational modeling studies. soton.ac.uk

Electronic and Photophysical Spectroscopy for Electronic Structure Insights

Electronic spectroscopy techniques are employed to probe the electronic structure of molecules by observing the transitions between different electronic energy levels.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. scienceready.com.ausci-hub.se This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

In this compound, the benzonitrile moiety acts as the primary chromophore—the part of the molecule responsible for light absorption. vscht.cz The aromatic ring contains a system of conjugated π-electrons, and the most common electronic transitions are π → π*. The presence of the hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups as auxochromes is expected to influence the absorption spectrum. Auxochromes are substituents that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum (λmax). vscht.cz

These groups are electron-donating and are likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). uobabylon.edu.iqutoronto.ca This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca For comparison, structurally similar compounds exhibit absorption maxima in the 300-350 nm range. researchgate.net

Table 2: Expected UV-Visible Spectroscopic Properties

| Feature | Description |

|---|---|

| Chromophore | Benzonitrile ring |

| Auxochromes | -OCH₃, -CH₂OH |

| Expected Transitions | π → π* |

| Expected Spectral Shift | Bathochromic (Red Shift) due to auxochromes |

Investigation of Photophysical Properties and Electron Transfer Processes

Beyond simple absorption, the investigation of photophysical properties explores the fate of a molecule after it has been electronically excited. This includes processes like fluorescence (emission from a singlet excited state), phosphorescence (emission from a triplet excited state), and non-radiative decay.

Studying the photophysical properties of this compound would involve measuring its fluorescence spectrum, quantum yield (the efficiency of the fluorescence process), and excited-state lifetime. These properties are highly sensitive to the molecular structure and its environment.

Furthermore, the potential for this compound to participate in electron transfer processes can be investigated. Photoinduced electron transfer (PET) is a process where an excited molecule either donates or accepts an electron from another molecule. The presence of electron-donating (methoxy, hydroxymethyl) and electron-withdrawing (nitrile) groups on the aromatic ring makes this compound a candidate for studies involving intramolecular or intermolecular charge transfer. nih.gov These investigations are crucial for applications in materials science and photochemistry, but specific experimental data for this compound are not currently documented in the reviewed literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(Hydroxymethyl)-2-methoxybenzonitrile |

| 4-Hydroxy-3-methoxybenzonitrile (B1293924) |

| 4-hydroxy-3-methoxybenzaldehyde |

| 2-methoxy-4,6-diphenylnicotinonitrile |

| 5-hydroxymethyl-2-methoxyphenol |

| 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione |

| Formaldehyde |

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. ssrn.com It is widely employed due to its favorable balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. nanobioletters.com

A fundamental step in computational analysis is geometry optimization. This procedure calculates the lowest energy arrangement of the atoms in a molecule, corresponding to its most stable three-dimensional structure, known as the equilibrium structure. chemrxiv.org The process involves systematically adjusting atomic coordinates to minimize the total electronic energy of the molecule.

The output of a geometry optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For 2-(Hydroxymethyl)-3-methoxybenzonitrile, this would reveal the precise spatial orientation of the hydroxymethyl, methoxy (B1213986), and nitrile functional groups relative to the benzene (B151609) ring. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography if available. semanticscholar.org

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: The following data are hypothetical examples of what a DFT calculation at the B3LYP/6-311++G(d,p) level might produce and are for illustrative purposes only.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C≡N | 1.15 Å |

| C-O (methoxy) | 1.36 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-CN | 179° | |

| C-O-C (methoxy) | 118° | |

| Dihedral Angle | C-C-C-O (methoxy) | ~180° |

| C-C-C-O (hydroxyl) | ~90° |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a large energy gap suggests high stability. ripublication.com Analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), indicating likely sites for electrophilic and nucleophilic attack, respectively. These calculations can also elucidate the possibility of intramolecular charge transfer, where electron density moves from a donor part of the molecule to an acceptor part upon electronic excitation. nih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are hypothetical and for illustrative purposes.

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap | 5.65 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net

This predictive power is invaluable for interpreting experimental spectra. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. To correct for this, computed frequencies are typically multiplied by an empirical scaling factor, which improves the agreement with experimental data. nih.gov The potential energy distribution (PED) analysis can then be used to provide a quantitative assignment for each vibrational mode, describing the contribution of different internal coordinates (like bond stretches or angle bends) to that vibration. nih.gov

Table 3: Illustrative Predicted Vibrational Frequencies and Assignments for this compound Note: Frequencies are hypothetical and represent typical ranges for the assigned functional groups.

| Hypothetical Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3450 | O-H stretch (hydroxymethyl) |

| 3080 | Aromatic C-H stretch |

| 2950 | Aliphatic C-H stretch |

| 2230 | C≡N stretch (nitrile) |

| 1590 | Aromatic C=C stretch |

| 1255 | Asymmetric C-O-C stretch (methoxy) |

| 1040 | C-O stretch (hydroxymethyl) |

Elucidation of Reaction Mechanisms via Computational Methods

Beyond static molecular properties, computational methods are essential for exploring the dynamics of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, chemists can understand the detailed pathway from reactants to products, including the identification of transient intermediates and high-energy transition states. escholarship.org

A transition state (TS) is the highest energy point on the minimum energy path between reactants and products. Its structure represents the "point of no return" in a chemical reaction. Computationally, a transition state structure is located and optimized on the potential energy surface. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion of the atoms along the reaction coordinate. escholarship.org

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is a crucial determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. Computational determination of activation energies allows for the comparison of different possible reaction pathways and the prediction of how changes in molecular structure might affect reaction speed. nih.govrsc.org

By calculating the energies of all relevant species along a reaction pathway—reactants, intermediates, transition states, and products—a comprehensive reaction energy profile can be constructed. rsc.org This profile provides a visual representation of the energetic landscape of the reaction.

Conformational Analysis and Molecular Dynamics

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For a molecule such as this compound, which possesses multiple rotatable bonds, a comprehensive conformational analysis is essential to identify the most stable conformers and understand their relative energies.

Theoretical conformational analysis of substituted benzonitriles is typically initiated by exploring the potential energy surface (PES) of the molecule. This is achieved by systematically rotating the flexible dihedral angles associated with the hydroxymethyl and methoxy substituents. Quantum mechanical calculations, often employing Density Functional Theory (DFT), are then used to optimize the geometry of the various possible conformers and calculate their corresponding energies. The conformer with the lowest energy is identified as the global minimum, representing the most stable arrangement of the molecule in the gaseous phase. researchgate.net

For instance, in a study on 4-hydroxy-3-methoxybenzonitrile (B1293924), a similar compound, conformational analysis was performed to locate the most stable geometry before proceeding with further vibrational analysis. researchgate.net This initial step is crucial as the accuracy of subsequent computational predictions is highly dependent on the correctness of the input geometry. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the population of a state to its energy.

Advanced Computational Methodologies in Chemical Research

The field of chemical research has been revolutionized by the advent of advanced computational methodologies that allow for the accurate prediction of molecular properties and the simulation of complex chemical processes. These methods provide a theoretical framework to complement and guide experimental studies.

Application of Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the investigation of the time-dependent behavior of molecular systems. nih.gov The primary application of MD is to sample the conformational space of a molecule and to study its dynamics in various environments.

In the context of a molecule like this compound, an MD simulation would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, which can be filled with a chosen solvent to mimic solution-phase conditions.

Force Field Selection: A force field, which is a set of empirical energy functions and parameters, is chosen to describe the potential energy of the system as a function of its atomic coordinates.

Simulation: The system is then allowed to evolve over time by integrating Newton's equations of motion. This generates a trajectory that describes the positions and velocities of all atoms as a function of time.

Analysis: The resulting trajectory can be analyzed to extract a wealth of information, including conformational preferences, hydrogen bonding patterns, and transport properties.

MD simulations are particularly useful for studying large and flexible molecules where a static picture of the global minimum energy conformation is insufficient to describe its behavior. chemaxon.com For example, MD can be used to explore the different orientations of the hydroxymethyl and methoxy groups and the transitions between these states.

Quantum Chemical Calculations for Accurate NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for structure elucidation. The accuracy of NMR in determining molecular structures can be significantly enhanced by complementing experimental data with quantum chemical calculations of NMR chemical shifts. nih.gov

The prediction of NMR chemical shifts is typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being the most widely used approach due to its balance of accuracy and computational cost. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors of the nuclei in a molecule. epstem.net

The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). A linear correlation between the experimental and calculated chemical shifts is often observed, and any systematic errors can be corrected using a scaling factor. epstem.net

The accuracy of the predicted NMR chemical shifts is sensitive to the choice of the computational method, including the exchange-correlation functional and the basis set. It is also crucial to use an accurate molecular geometry, which is often the lowest energy conformer obtained from a conformational analysis. nih.gov

Below is an illustrative table showing a hypothetical comparison between experimental and calculated ¹³C NMR chemical shifts for a substituted benzonitrile (B105546), demonstrating the typical level of agreement that can be achieved.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C1 | 115.2 | 116.0 | -0.8 |

| C2 | 155.8 | 156.5 | -0.7 |

| C3 | 112.9 | 113.5 | -0.6 |

| C4 | 134.1 | 134.9 | -0.8 |

| C5 | 118.5 | 119.2 | -0.7 |

| C6 | 129.7 | 130.4 | -0.7 |

| CN | 119.3 | 120.1 | -0.8 |

| CH₂ | 60.1 | 60.8 | -0.7 |

| OCH₃ | 56.4 | 57.1 | -0.7 |

This table is for illustrative purposes and does not represent actual data for this compound.

Recent advancements in the field include the use of machine learning and artificial neural networks to improve the accuracy and speed of NMR chemical shift predictions. mdpi.com These methods are trained on large datasets of experimental and calculated NMR data and can often outperform traditional quantum chemical methods. chemaxon.com

Chemical Transformations and Synthetic Utility of 2 Hydroxymethyl 3 Methoxybenzonitrile

Reactions Involving the Hydroxymethyl Group

The primary alcohol functionality in 2-(hydroxymethyl)-3-methoxybenzonitrile is amenable to a variety of transformations, including oxidation, etherification, esterification, and halogenation. These reactions provide pathways to a range of important synthetic intermediates.

Selective Oxidation to Aldehydes or Carboxylic Acids

The controlled oxidation of the hydroxymethyl group can selectively yield either the corresponding aldehyde, 2-formyl-3-methoxybenzonitrile, or the carboxylic acid, 2-cyano-3-methoxybenzoic acid. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired product.

For the selective oxidation to the aldehyde, mild oxidizing agents are typically employed to prevent overoxidation. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. A particularly useful method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.govorganic-chemistry.orgnih.gov This system allows for high-yield conversion of benzylic alcohols to aldehydes under mild conditions.

To obtain the carboxylic acid, stronger oxidizing agents are necessary. The Jones oxidation, which utilizes chromic acid (H₂CrO₄) prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, is a classic method for oxidizing primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.orgchem-station.comchemeurope.comthermofisher.com While effective, the toxicity of chromium reagents has led to the development of alternative methods. TEMPO-catalyzed oxidation can also be driven to produce the carboxylic acid by adjusting the reaction conditions. windows.netresearchgate.net

Table 1: Selective Oxidation of the Hydroxymethyl Group

| Desired Product | Reagent(s) | Typical Conditions | Product Name |

| Aldehyde | MnO₂, PCC, or TEMPO/NaOCl | Varies with reagent | 2-Formyl-3-methoxybenzonitrile |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | 2-Cyano-3-methoxybenzoic acid |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification to form ethers. The Williamson ether synthesis is a widely employed and versatile method for this purpose. orgchemres.orgwikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism yields the desired ether. A related approach involves the reaction of 2-cyanobenzyl halides with phenols in the presence of a base like potassium carbonate, which can be adapted for the synthesis of aryloxymethylbenzonitriles. asianpubs.org

Esterification of the hydroxymethyl group can be achieved through reaction with various acylating agents. A common method involves the use of an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. uhcl.edumedcraveonline.com For instance, reaction with acetyl chloride or acetic anhydride would yield 2-(acetoxymethyl)-3-methoxybenzonitrile. The reaction is typically carried out in an aprotic solvent.

Table 2: Etherification and Esterification of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Class |

| Etherification | 1. NaH; 2. Alkyl halide (R-X) | 2-(Alkoxymethyl)-3-methoxybenzonitrile |

| Esterification | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base | 2-(Acyloxymethyl)-3-methoxybenzonitrile |

Halogenation (e.g., conversion to bromomethyl derivatives)

The hydroxymethyl group can be converted to a more reactive leaving group, such as a bromomethyl group, through halogenation. This transformation is valuable for subsequent nucleophilic substitution reactions. A common method for converting primary benzylic alcohols to their corresponding bromides is through the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). An alternative and widely used method for the bromination of benzylic positions is the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO). chemicalbook.comchemicalbook.comgoogle.com This reaction proceeds via a free-radical mechanism. The resulting 2-(bromomethyl)-3-methoxybenzonitrile (B13140786) is a versatile intermediate for introducing the 2-cyano-6-methoxybenzyl moiety into various molecules. google.com

Table 3: Halogenation of the Hydroxymethyl Group

| Reagent(s) | Product Name |

| PBr₃ or SOBr₂ | 2-(Bromomethyl)-3-methoxybenzonitrile |

| NBS, BPO | 2-(Bromomethyl)-3-methoxybenzonitrile |

Reactions of the Nitrile Group

The nitrile group of this compound is a versatile functional group that can be hydrolyzed to either an amide or a carboxylic acid, or reduced to a primary amine.

Hydrolysis to Amides or Carboxylic Acids

The hydrolysis of the nitrile group can be controlled to yield either the amide or the carboxylic acid. Partial hydrolysis to the amide, 2-(hydroxymethyl)-3-methoxybenzamide, can be achieved under either acidic or basic conditions, with careful control of the reaction time and temperature. semanticscholar.orgarkat-usa.orgresearchgate.netchemguide.co.uklibretexts.org For example, treatment with concentrated sulfuric acid for a short duration or with hydrogen peroxide in an alkaline medium can favor the formation of the amide.

Complete hydrolysis to the carboxylic acid, 2-(hydroxymethyl)-3-methoxybenzoic acid, is typically achieved by heating the nitrile under more vigorous acidic or basic conditions for an extended period. libretexts.orgorganic-chemistry.orggoogle.com For instance, refluxing with a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) will lead to the formation of the carboxylic acid.

Table 4: Hydrolysis of the Nitrile Group

| Desired Product | Conditions | Product Name |

| Amide | Controlled acidic or basic hydrolysis | 2-(Hydroxymethyl)-3-methoxybenzamide |

| Carboxylic Acid | Strong acid or base, prolonged heating | 2-(Hydroxymethyl)-3-methoxybenzoic acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding 2-(aminomethyl)-3-methoxybenzyl alcohol. This transformation is a valuable method for introducing an aminomethyl group. Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles to primary amines. leah4sci.comresearchgate.netrochester.edu The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Another common method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C).

Table 5: Reduction of the Nitrile Group

| Reagent(s) | Product Name |

| LiAlH₄ | 2-(Aminomethyl)-3-methoxybenzyl alcohol |

| H₂, Raney Ni or Pd/C | 2-(Aminomethyl)-3-methoxybenzyl alcohol |

Nucleophilic Additions to the Nitrile (e.g., cycloaddition reactions, formation of tetrazoles)

The nitrile group of this compound is a versatile functional group that can undergo nucleophilic additions, most notably in cycloaddition reactions to form various heterocyclic systems. A particularly significant transformation is the [3+2] cycloaddition with azides to yield tetrazoles. This reaction is a cornerstone in medicinal chemistry as the tetrazole ring is a well-established bioisostere for the carboxylic acid group.

The formation of a 5-substituted-1H-tetrazole from a nitrile typically proceeds via the reaction with an azide (B81097), such as sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride or an acid catalyst. The reaction mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile, followed by cyclization. While specific studies on this compound are not prevalent, the reaction is widely applicable to a range of substituted benzonitriles. The general conditions for such transformations are outlined in the table below.

| Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | 100-120 | organic-chemistry.orgnih.gov |

| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (Bu₂SnO) | Toluene (B28343) | Reflux | rug.nl |

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Water | Reflux | researchgate.net |

Beyond tetrazole formation, the nitrile group can participate in other cycloaddition reactions. For instance, with nitrile oxides, it can form 1,2,4-oxadiazoles. The regioselectivity of these reactions is influenced by the electronic properties of both the nitrile and the dipole. rsc.orgrsc.orgmdpi.comacs.org

Coordination Chemistry via the Nitrile Ligand in Transition Metal Complexes

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, enabling it to act as a ligand in transition metal complexes. Nitriles typically coordinate to metal centers in a linear fashion through the nitrogen atom. The coordination of the nitrile to a metal center generally leads to an increase in the C≡N stretching frequency in the infrared (IR) spectrum, which is a consequence of the σ-donation from the nitrogen to the metal, strengthening the C≡N bond.

While the coordination chemistry of this compound itself is not extensively documented, studies on similar substituted benzonitrile (B105546) ligands provide insight into its potential behavior. For example, organometallic nickel(II) complexes with substituted benzonitrile ligands have been synthesized and characterized. ua.ac.be In these complexes, the nitrile coordinates to the nickel center, and the shift in the C≡N stretching frequency is indicative of σ-coordination with minimal π-back-donation from the metal. ua.ac.be It is also possible for the hydroxyl group of this compound to be involved in coordination, potentially leading to bidentate chelation, which could enhance the stability of the resulting metal complex.

| Property | Description | Reference |

|---|---|---|

| Coordination Mode | Primarily monodentate through the nitrile nitrogen; potential for bidentate chelation involving the hydroxyl group. | nih.govredalyc.org |

| Effect on C≡N IR Stretch | Increase in frequency upon coordination due to σ-donation. | ua.ac.be |

| Potential Metal Partners | A wide range of transition metals including Ni(II), Cu(II), Pd(II), Pt(II), etc. | ua.ac.beresearchgate.net |

Aromatic Ring Functionalization

Ortho-Directed C-H Functionalization

The hydroxymethyl group in this compound can act as a directing group for ortho-C-H functionalization. This strategy allows for the selective introduction of substituents at the position adjacent to the directing group, which is a powerful tool in organic synthesis. The hydroxyl group can coordinate to a transition metal catalyst, bringing the catalytic center in close proximity to the C-H bond at the ortho position, thereby facilitating its activation.

Ruthenium-catalyzed C-H alkylation of benzyl (B1604629) alcohols with maleimides is a relevant example of this type of transformation. acs.orgacs.org In such reactions, the hydroxyl group directs the alkylation to the ortho position. It is conceivable that this compound could undergo similar transformations, leading to functionalization at the C-H bond ortho to the hydroxymethyl group. The directing ability of the hydroxyl group can be influenced by the choice of catalyst and reaction conditions.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Reference |

|---|---|---|---|

| Alkylation | [RuCl₂(p-cymene)]₂ | Maleimides | acs.orgacs.org |

| Arylation | Pd(OAc)₂ | Aryl halides | chemrxiv.orgrsc.org |

| Olefination | Rh(III) complexes | Alkenes | nih.gov |

Electrophilic Aromatic Substitution (considering directing group effects)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) group (-OCH₃). The hydroxymethyl group (-CH₂OH) is generally considered to be a weak ortho, para-directing group. The methoxy group, being a strong activating and ortho, para-directing group, will have a dominant influence on the regioselectivity of the substitution.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4, C5, and C6. The methoxy group at C3 strongly directs to its ortho (C2 and C4) and para (C6) positions. The hydroxymethyl group at C2 directs to its ortho (C1 and C3) and para (C5) positions. The nitrile group is a deactivating, meta-directing group. Therefore, the combined directing effects would strongly favor substitution at the C4 and C6 positions, which are ortho and para to the strongly activating methoxy group, respectively. Steric hindrance from the adjacent hydroxymethyl group might slightly disfavor substitution at the C4 position, potentially making the C6 position the most favored site for electrophilic attack.

| Substituent | Position | Activating/Deactivating | Directing Effect | Reference |

|---|---|---|---|---|

| -OCH₃ | C3 | Strongly Activating | Ortho, Para | libretexts.orgmsu.edudocsity.com |

| -CH₂OH | C2 | Weakly Activating | Ortho, Para | libretexts.orgmsu.edudocsity.com |

| -CN | C1 | Strongly Deactivating | Meta | libretexts.orgmsu.edudocsity.com |

Cross-Coupling Reactions on the Aromatic Core

The aromatic ring of this compound can be further functionalized through various transition metal-catalyzed cross-coupling reactions. nih.govwikipedia.org For these reactions to occur, the aromatic ring typically needs to be pre-functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. Assuming a halogenated derivative of this compound is available, a wide array of cross-coupling reactions can be envisioned.

For example, a Suzuki-Miyaura coupling with a boronic acid could be employed to form a new carbon-carbon bond, introducing an aryl or alkyl group. nih.gov Similarly, a Buchwald-Hartwig amination could be used to introduce a nitrogen-based functional group. The presence of the hydroxymethyl and nitrile functionalities would need to be considered, as they could potentially interfere with the catalytic cycle, but in many cases, these groups are tolerated. The development of robust catalyst systems has expanded the scope of cross-coupling reactions to include a wide range of functional groups. nih.gov A notable example is the cross-coupling reaction of alkenyl[(2-hydroxymethyl)phenyl]dimethylsilanes, which demonstrates the feasibility of such reactions in the presence of a hydroxymethyl group. researcher.life

| Reaction | Coupling Partner | Catalyst (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄ | C-C | nih.govresearchgate.net |

| Heck | Alkene | Pd(OAc)₂ | C-C | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C | nih.gov |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand | C-N | nih.gov |

Applications of 2 Hydroxymethyl 3 Methoxybenzonitrile in Advanced Chemical Research

As Precursors and Intermediates in Complex Organic Synthesis

The reactivity of the nitrile, hydroxyl, and methoxy (B1213986) groups allows 2-(Hydroxymethyl)-3-methoxybenzonitrile to be a key player in the construction of elaborate organic molecules. It serves as a foundational scaffold that can be methodically elaborated into a wide array of functionalized compounds.

Building Blocks for Libraries of Substituted Aromatic Compounds

The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger structure. This compound is an exemplary building block for creating libraries of substituted aromatic compounds. The presence of three distinct functional groups—hydroxyl, methoxy, and nitrile—offers multiple points for chemical modification, enabling the generation of diverse molecular entities from a single starting material.

The hydroxyl group can be easily converted into other functionalities such as esters, ethers, or halides. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, or it can be reduced to an amine. These transformations, combined with reactions that modify the aromatic ring itself, allow chemists to systematically alter the compound's structure, leading to a library of related but distinct molecules. Such libraries are invaluable in fields like medicinal chemistry and materials science for screening and identifying compounds with desired properties.

Intermediates in the Synthesis of Functional Molecules

An intermediate is a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction. This compound is a crucial intermediate in several documented multi-step synthetic pathways.

One notable application is in the synthesis of 4-formyl-3-methoxybenzonitrile (B1591161) (also known as 2-methoxy-4-cyanobenzaldehyde). google.comgoogle.com This aldehyde is a key intermediate for Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes. chemicalbook.com In this synthesis, the hydroxymethyl group of this compound is oxidized to an aldehyde functional group. google.com This specific transformation highlights the compound's utility in constructing pharmaceutically active agents.

The following table summarizes the role of this compound as a synthetic intermediate.

| Starting Material | Reaction Type | Product | Application of Product |

| This compound google.com | Oxidation | 4-formyl-3-methoxybenzonitrile chemicalbook.com | Intermediate for the drug Finerenone chemicalbook.com |

| 3-methoxy-4-methylbenzonitrile google.com | Bromination | 4-(bromomethyl)-3-methoxybenzonitrile | Precursor to this compound |

| 4-(bromomethyl)-3-methoxybenzonitrile google.com | Hydrolysis | This compound | Intermediate for further synthesis google.com |

This table illustrates the synthetic pathway involving this compound in the production of a key pharmaceutical intermediate.

Catalysis and Ligand Design Applications

The benzonitrile (B105546) moiety is a significant component in the design of ligands for transition metal catalysis. The nitrile group can coordinate to metal centers, influencing their electronic properties and steric environment, which in turn dictates the outcome of a catalytic reaction.

Development of Chiral Benzonitrile Derivatives as Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry where the therapeutic effect of a drug is often associated with a single enantiomer. Benzonitrile derivatives have been explored for their potential in creating chiral ligands. researchgate.net While the applications of axially chiral benzonitriles are still developing, methods for their synthesis are being actively researched. researchgate.netnih.gov These methods aim to create benzonitriles with specific three-dimensional structures (atropisomers) that can be used as chiral ligands or catalysts. nih.gov The development of such ligands can lead to highly enantioselective transformations, providing efficient routes to enantiopure molecules. nih.gov

Role in Transition Metal Catalysis (e.g., Pd, Ni, Ir)

Benzonitrile and its derivatives play diverse roles in catalysis involving transition metals like palladium (Pd), nickel (Ni), and iridium (Ir). They can act as ligands, substrates, or even solvents that stabilize catalytic species.

Palladium (Pd): Palladium-catalyzed reactions are fundamental to modern organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Benzonitrile derivatives are often synthesized via Pd-catalyzed cyanation reactions, where an aryl halide is coupled with a cyanide source. acs.orgresearchgate.net Furthermore, polymer-bound palladium catalysts have been shown to be effective for the hydrogenation of benzonitrile. rsc.org In some contexts, benzonitrile derivatives themselves can be transformed using palladium catalysis; for instance, N-phthaloyl hydrazones of aromatic aldehydes can be converted to the corresponding aryl nitriles using a Pd-catalyst with an N-heterocyclic carbene ligand. nih.gov

Nickel (Ni): Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis. Benzonitrile-containing ligands have been specifically designed to promote Ni-catalyzed cross-coupling reactions. chemrxiv.org These ligands can act as electron-acceptors, promoting the desired bond-forming step (reductive elimination) over side reactions like beta-hydride elimination. chemrxiv.org Nickel complexes are also used as catalysts for the hydrogenation of benzonitrile to produce valuable amines and imines. acs.orgrsc.org

Iridium (Ir): Iridium catalysts are known for their unique reactivity, particularly in C-H activation and borylation reactions. rsc.org While direct catalysis involving this compound is not widely documented, related studies show the utility of iridium catalysts with other benzonitrile derivatives. For example, iridium-catalyzed borylation of phthalonitrile (B49051) (1,2-dicyanobenzene) allows for the introduction of boryl groups, which can then be converted into a wide range of other functionalities. rsc.org Additionally, iridium(III) complexes have been studied for their reactions involving coordinated benzonitrile, such as base-catalyzed hydrolysis. acs.org

The table below provides a summary of the roles of benzonitrile derivatives in transition metal catalysis.

| Metal | Type of Reaction | Role of Benzonitrile Derivative |

| Palladium | Cyanation acs.orgresearchgate.net, Hydrogenation rsc.org | Product of cyanation; Substrate for hydrogenation acs.orgrsc.org |

| Nickel | Cross-Coupling chemrxiv.org, Transfer Hydrogenation acs.org | Component of an electron-accepting ligand chemrxiv.org; Substrate for hydrogenation acs.orgrsc.org |

| Iridium | Borylation rsc.org, Hydrolysis of Coordinated Nitrile acs.org | Substrate for functionalization via borylation rsc.org; Coordinated ligand undergoing reaction acs.org |

This table summarizes the involvement of benzonitrile structures in reactions catalyzed by key transition metals.

Heterogeneous Catalysis and Polymer-Supported Catalysts

Heterogeneous catalysts are those that exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recycling. Benzonitrile derivatives are often the substrates in heterogeneous catalytic systems. For example, the selective hydrogenation of benzonitrile to benzylamine (B48309) has been achieved using palladium supported on carbon (Pd/C) under mild conditions. researchgate.net

Polymer-supported catalysts represent a class of heterogeneous catalysts where the active metal species is anchored to a polymer backbone. researchgate.netmdpi.com This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). A polymer-bound palladium catalyst has been successfully used for the hydrogenation of benzonitrile, demonstrating the utility of this approach. rsc.org Immobilizing catalysts on polymer supports can prevent leaching of the metal, enhance stability, and allow for use in continuous flow reactors, aligning with the principles of green chemistry. mdpi.com

Materials Science and Optoelectronics Research

Integration into Polymeric Materials and Advanced Polymers

There is no information available in the current body of scientific literature to suggest that this compound has been synthesized for, or incorporated into, any polymeric materials or advanced polymers. Research on novel monomers for specialized polymers is an active area, but this particular compound has not been featured in any accessible studies.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes for Substituted Benzonitriles

The synthesis of polysubstituted aromatic compounds is a central theme in organic chemistry. Future research will likely focus on developing synthetic routes to molecules like 2-(Hydroxymethyl)-3-methoxybenzonitrile that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of development include:

Palladium-Catalyzed Cyanation: This has become a popular method for preparing substituted aromatic nitriles. researchgate.net Future work could optimize these catalytic systems for substrates with sensitive functional groups, like the hydroxymethyl moiety, to achieve direct and selective cyanation of a corresponding aryl halide or triflate precursor. wikipedia.org

Green Synthetic Approaches: The use of ionic liquids as recyclable solvents and catalysts represents a promising eco-friendly alternative to traditional methods. rsc.org Research into ionic liquid systems that facilitate the conversion of benzaldehydes or benzoic acids directly to benzonitriles could drastically reduce the environmental impact of their synthesis. rsc.orgrsc.org

Ammoxidation of Alkylbenzenes: For industrial-scale production, the direct ammoxidation of a corresponding substituted toluene (B28343) derivative offers an atom-economical route. medcraveonline.com Future research could focus on designing novel heterogeneous catalysts, such as transition metal oxide clusters within zeolite pores, that can perform this transformation with high selectivity and efficiency, even at lower temperatures. medcraveonline.com

Table 1: Comparison of Potential Synthetic Strategies for Substituted Benzonitriles

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | High functional group tolerance, good yields. researchgate.net | Development of more active and stable catalysts. |

| One-Pot Aldehyde Conversion | Benzaldehyde (B42025) | Reduced reaction time, less waste, operational simplicity. rsc.org | Catalyst design, optimization of reaction conditions. |

| Green Synthesis (Ionic Liquids) | Benzaldehyde | Catalyst/solvent recycling, reduced environmental impact. rsc.org | Design of task-specific ionic liquids. |

| Ammoxidation | Toluene Derivative | High atom economy, suitable for bulk synthesis. medcraveonline.com | Novel heterogeneous catalyst development for selectivity. |

Advanced Mechanistic Studies Employing Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and predicting chemical reactivity. An integrated approach, combining experimental kinetic studies with high-level computational modeling, is essential for elucidating the intricate pathways involved in the synthesis and transformation of substituted benzonitriles.

Future mechanistic investigations could include:

DFT Calculations: Density Functional Theory (DFT) can be used to model transition states and reaction intermediates, providing insights into the rate-determining steps and stereoselectivity of reactions like atroposelective synthesis of axially chiral benzonitriles. nih.govresearchgate.net For a molecule like This compound , DFT could predict the most favorable pathway for its formation and subsequent reactions. nih.gov

In-Situ Spectroscopic Analysis: Techniques such as ReactIR and NMR spectroscopy can monitor reactions in real-time, allowing for the identification of transient intermediates and the collection of kinetic data. This experimental evidence is crucial for validating computational models.

Isotope Labeling Studies: The use of isotopically labeled reagents (e.g., using ¹³C or ¹⁵N) can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Reaction Prediction: As computational power grows, machine learning algorithms and quantum chemistry can be used to predict the outcomes of reactions involving complex molecules, guiding experimental design and accelerating discovery. pnas.org

Exploration of New Chemical Transformations for Diverse Derivatization

The three distinct functional groups of This compound provide multiple handles for chemical modification, making it a versatile scaffold for creating diverse molecular libraries.

Potential derivatization strategies to explore include:

Nitrile Group Transformations: The cyano group is a versatile precursor to other functionalities. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles. google.com

Hydroxymethyl Group Reactions: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group for nucleophilic substitution reactions.

Aromatic Ring Functionalization: The electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group influence the regioselectivity of electrophilic aromatic substitution, allowing for the introduction of additional substituents onto the benzene (B151609) ring.

The ability to selectively modify one functional group while leaving the others intact would be a key focus, enabling the systematic synthesis of a wide array of derivatives for screening in various applications.

Design of Next-Generation Catalysts and Functional Materials Based on Benzonitrile (B105546) Scaffolds

The unique electronic and structural features of substituted benzonitriles make them attractive candidates for incorporation into advanced materials and catalysts.

Emerging research in this area could involve:

Bifunctional Catalysts: The hydroxymethyl and nitrile groups could act as cooperative binding sites for substrates in an organocatalyst. nih.gov By attaching this benzonitrile scaffold to a larger molecular framework, it might be possible to create catalysts for asymmetric reactions where the precise spatial arrangement of the functional groups induces enantioselectivity. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are used as building blocks for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgbohrium.comrsc.org The specific substitution pattern of This compound could be used to tune the electronic properties (e.g., HOMO/LUMO levels) of new TADF emitters, potentially leading to more efficient and color-tunable OLEDs. unibo.it

Stimuli-Responsive Materials: The incorporation of this molecule into polymers could lead to materials with interesting properties. For instance, the nitrile group's polarity and the hydroxymethyl group's hydrogen-bonding capability could influence the supramolecular packing, potentially leading to materials with mechanofluorochromic (MFC) properties, where the emission color changes in response to mechanical stress. rsc.orgbohrium.com

Computational Predictions for Molecular Design and Property Optimization

Computational chemistry offers powerful tools for the in silico design and optimization of molecules before their synthesis, saving significant time and resources.

Future computational studies on This compound and its derivatives could focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. researchgate.net By computationally generating a library of virtual derivatives of the title compound and calculating various molecular descriptors, it may be possible to predict their potential as inhibitors for specific biological targets, such as kinases. researchgate.netuobasrah.edu.iq

Molecular Docking: These simulations can predict how a molecule binds to the active site of a protein. This can be used to design novel drug candidates based on the benzonitrile scaffold that have high affinity and selectivity for their target.

Prediction of Material Properties: Computational methods can predict key properties for materials science applications, such as the electronic absorption and emission spectra, charge transport characteristics, and excited state dynamics of potential OLED materials. unibo.itacs.org This allows for the pre-screening of candidate molecules to identify those with the most promising properties for device fabrication.

Table 2: Application of Computational Methods in Benzonitrile Research

| Computational Method | Predicted Property / Application | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure, spectroscopic properties. nih.govresearchgate.net | Optimizing synthesis, predicting reactivity, and understanding photophysical properties. |

| QSAR | Biological activity (e.g., enzyme inhibition). researchgate.netnih.gov | Designing derivatives with potential therapeutic applications. |

| Molecular Dynamics (MD) | Intermolecular interactions, conformational analysis. acs.org | Understanding solvation effects and crystal packing. |

| Molecular Docking | Protein-ligand binding modes and affinity. | Guiding the design of targeted drug candidates. |

Q & A

Q. Table 1. Key Spectral Data for 2-Hydroxy-3-methoxybenzonitrile ()

| Technique | Observations |

|---|---|

| NMR | δ 3.92 (s, OCH), 6.87–7.08 ppm (aromatic H) |

| NMR | δ 56.3 (OCH), 114.6–148.9 ppm (aromatic C), 120.4 (C≡N) |

| FT-IR | 2260 cm (C≡N), 3400 cm (O–H) |

Q. Table 2. Safety Parameters ()

| Hazard | Precaution |

|---|---|

| Skin Contact | Wash immediately with soap/water; remove contaminated clothing. |

| Inhalation | Use respiratory protection (NIOSH-approved mask) in poorly ventilated areas. |

| Storage | Keep in amber glass bottles at 2–8°C under inert atmosphere (N). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products